Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine
Description
Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic oligopeptide featuring a complex sequence of amino acids, including two modified N~5~-(diaminomethylidene)-L-ornithine (Orn(N~5~)) residues. This compound is characterized by its extended peptide backbone, incorporating glycine (Gly), leucine (Leu), serine (Ser), proline (Pro), and the rare Orn(N~5~) moiety. The diaminomethylidene modification at the N~5~ position of ornithine introduces a guanidino-like group, which is structurally analogous to arginine but with distinct electronic and steric properties. Such modifications are often employed to enhance metal-binding capacity or modulate biological activity in peptides .
The peptide’s sequence includes a Pro residue, which confers conformational rigidity, and a glycine-rich segment (Gly-Gly-Gly), which may enhance flexibility in specific regions.
Properties
CAS No. |
646062-28-4 |
|---|---|
Molecular Formula |
C34H61N15O11 |
Molecular Weight |
855.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C34H61N15O11/c1-18(2)12-21(46-24(51)13-35)29(56)47-19(6-3-9-40-33(36)37)28(55)48-22(17-50)31(58)49-11-5-8-23(49)30(57)44-15-26(53)42-14-25(52)43-16-27(54)45-20(32(59)60)7-4-10-41-34(38)39/h18-23,50H,3-17,35H2,1-2H3,(H,42,53)(H,43,52)(H,44,57)(H,45,54)(H,46,51)(H,47,56)(H,48,55)(H,59,60)(H4,36,37,40)(H4,38,39,41)/t19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
UTYCJCJODYXAOZ-VUBDRERZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the peptide’s activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfonic acids, while reduction could result in the cleavage of disulfide bonds.
Scientific Research Applications
Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups may play a role in binding to enzymes or receptors, modulating their activity. The peptide backbone allows for specific interactions with proteins, potentially influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine with structurally related peptides containing Orn(N~5~) groups, based on the provided evidence:
Key Observations:
Functional Groups :
- The glycine-rich segment (Gly-Gly-Gly) in the target compound contrasts with the hydrophobic Phe in or sulfur-containing Met in , suggesting divergent solubility and interaction profiles.
- Proline in both the target compound and may stabilize secondary structures, but the target’s extended chain could allow for more dynamic conformations.
Safety Considerations :
- While the target compound’s safety data are unspecified, the hydrochloride hydrate form of highlights the importance of salt forms in toxicity (e.g., skin/eye irritation risks) .
Research Findings and Implications
- Metal Binding: Orn(N~5~) residues are structurally analogous to arginine’s guanidino group, which often participates in cation-π interactions. The dual Orn(N~5~) groups in the target compound may enable cooperative binding to transition metals like Cu²⁺ or Fe³⁺, a property exploited in metalloenzyme inhibitors .
- Stability : Proline’s cyclic structure and the Gly-Gly-Gly motif could confer resistance to proteolytic degradation, a common challenge in therapeutic peptide design.
- Comparative Bioactivity : The shorter peptide in (829.06 g/mol) may exhibit better membrane permeability than the target compound, but the latter’s larger size could improve target specificity.
Biological Activity
Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide with significant biological activity. This compound is characterized by its unique amino acid sequence and the presence of diaminomethylidene groups, which contribute to its diverse biological functions. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes multiple amino acids linked by peptide bonds, with specific functional groups that enhance its biological interactions. The molecular formula is , and it has a molecular weight of approximately 634.79 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 634.79 g/mol |
| Solubility | Soluble in water |
| pH | Neutral (7) |
This compound exhibits various biological activities through its interaction with cellular receptors and signaling pathways. Key mechanisms include:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
- Enzyme Modulation : It can affect the activity of enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
- Cell Signaling : The peptide may participate in signal transduction pathways, impacting cell proliferation, differentiation, and apoptosis.
Pharmacological Effects
Research has indicated that this compound possesses several pharmacological effects:
- Anti-inflammatory : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant : The compound could exhibit antioxidant properties, protecting cells from oxidative stress.
- Neuroprotective : Evidence suggests potential neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that this compound provided significant protection against neuronal damage induced by oxidative stress. The results indicated a reduction in cell death and improved cognitive function post-treatment.
Study 2: Anti-inflammatory Properties
In vitro studies have shown that this peptide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. These findings suggest its potential application in treating inflammatory disorders.
Table 2: Summary of Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal damage; improved cognition | [Study on Neuroprotection] |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | [Study on Inflammation] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
